Diethyl L-tartrate

Catalog No.
S621381
CAS No.
87-91-2
M.F
C8H14O6
M. Wt
206.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl L-tartrate

CAS Number

87-91-2

Product Name

Diethyl L-tartrate

IUPAC Name

diethyl (2R,3R)-2,3-dihydroxybutanedioate

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

YSAVZVORKRDODB-PHDIDXHHSA-N

SMILES

CCOC(=O)C(C(C(=O)OCC)O)O

Solubility

slightly soluble to insoluble in water; miscible in oil and alcohol

Synonyms

(2R,3R)-2,3-dihydroxy-butanedioic Acid 1,4-Diethyl Ester; (2R,3R)-2,3-dihydroxy-butanedioic Acid Diethyl Ester; , 2,3-Dihydroxy-[R-(R*,R*)]-butanedioic Acid Diethyl Ester; Diethyl Ester Tartaric Acid; (+)-(R,R)-Diethyl Tartrate; (+)-Diethyl L-Tartrat

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)O)O

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C(=O)OCC)O)O

Here are some specific examples of its use in different types of reactions:

  • Sharpless enantioselective epoxidation of allylic alcohols: This reaction utilizes Diethyl L-tartrate in combination with a titanium Lewis acid catalyst to convert allylic alcohols (alcohols attached to a carbon-carbon double bond) into their corresponding epoxides (three-membered cyclic ethers) with high enantioselectivity. Source: Sigma-Aldrich, (+)-Diethyl L-tartrate product page:
  • Sharpless-type enantioselective oxidation of sulfides to sulfoxides: Similar to the epoxidation reaction, Diethyl L-tartrate can be used in conjunction with different catalysts to convert sulfides (compounds with a sulfur-sulfur bond) into their corresponding sulfoxides (sulfur bonded to an oxygen atom) in a highly enantioselective manner. Source: Fisher Scientific, (+)-Diethyl L-tartrate, 98% product page:
  • Enantioselective construction of cyclopropanes from allylic alcohols: This reaction employs Diethyl L-tartrate as a chiral auxiliary to facilitate the formation of cyclopropanes (three-membered carbon rings) from allylic alcohols with excellent enantioselectivity. Source: Sigma-Aldrich, (+)-Diethyl L-tartrate product page:

These examples highlight the versatility of Diethyl L-tartrate as a chiral auxiliary, enabling the synthesis of various enantiomerically pure compounds crucial for research and development of pharmaceuticals, agrochemicals, and other advanced materials.

Other Applications in Research

Beyond its role as a chiral auxiliary, Diethyl L-tartrate has been explored in other research areas:

  • Synthesis of biologically active compounds: Diethyl L-tartrate serves as a starting material or intermediate in the synthesis of various biologically active molecules, such as (+)-altholactone, (-)-aspicilin, (+)-monomorine I, and (+)-(1R,2R,3S,6S)-3,6-di-O-methyl conduritol-E. Source: Sigma-Aldrich, (+)-Diethyl L-tartrate product page:
  • Investigation of biological processes: Diethyl L-tartrate has been used in studies to understand various biological processes, such as its potential role in modulating inflammatory bowel disease. Source: Biosynth, FD16060 product page:

Diethyl L-tartrate is an organic compound with the molecular formula C₈H₁₄O₆, commonly recognized for its chiral properties. It is an ester derived from tartaric acid, specifically the L-isomer, and exists in three stereoisomeric forms: R,R-, S,S-, and R,S (meso). The R,R- and S,S- isomers are enantiomers, while the meso form is achiral. Diethyl L-tartrate is a colorless to light yellow liquid with a mild, fruity aroma, and it is soluble in water .

Diethyl L-tartrate does not have a direct biological effect. However, its role lies in its ability to influence the stereochemistry of reactions it participates in. As a chiral molecule, it directs the formation of new chiral centers in other molecules during synthesis, leading to the desired enantiomer [].

  • Flammability: Flash point of 92.78 °C. It is combustible and should be kept away from heat sources.
  • Eye and skin irritation: May cause irritation upon contact. Standard laboratory precautions for handling organic solvents should be followed.
, particularly as a chiral auxiliary. Notable reactions include:

  • Sharpless Epoxidation: In this reaction, diethyl L-tartrate acts as a chiral catalyst when combined with titanium isopropoxide, facilitating the asymmetric epoxidation of allylic alcohols .
  • Synthesis of Isoquinoline Alkaloids: It serves as a chiral reagent in synthesizing biologically active compounds, including isoquinoline alkaloids and arundic acid, which has therapeutic applications in treating acute ischemic strokes .
  • Asymmetric Simmons-Smith Reaction: Diethyl L-tartrate is utilized in constructing cyclopropanes from allylic alcohols through this asymmetric reaction .

Diethyl L-tartrate exhibits significant biological activity due to its chiral nature. It has been employed in synthesizing various biologically active compounds. For instance, it contributes to the synthesis of substances like altholactone and aspicilin, which have demonstrated pharmacological effects. Its role as a chiral auxiliary enhances the enantioselectivity of reactions, making it valuable in medicinal chemistry .

Several methods exist for synthesizing diethyl L-tartrate:

  • Conventional Esterification: This method involves reacting tartaric acid with ethanol under acidic conditions to produce diethyl L-tartrate.
  • Boric Acid Catalysis: A more recent method utilizes boric acid as a catalyst for synthesizing chiral diethyl tartrate from tartaric acid and alcohol. This process involves refluxing the mixture in carbon tetrachloride as a solvent, followed by washing and distillation to purify the product .
  • Enzymatic Methods: Enzymatic synthesis using lipases has been explored for producing diethyl L-tartrate with high enantioselectivity.

Diethyl L-tartrate finds applications across various fields:

  • Chiral Auxiliary: It is extensively used in asymmetric synthesis to produce enantiomerically pure compounds.
  • Pharmaceutical Industry: Its derivatives are involved in synthesizing drugs for treating conditions like ischemic stroke.
  • Food Industry: Due to its fruity aroma, it can be used as a flavoring agent in food products .

Research on interaction studies involving diethyl L-tartrate primarily focuses on its role as a chiral auxiliary in various chemical transformations. Studies indicate that its presence can significantly influence reaction pathways and product distributions due to its ability to induce chirality. For example, it has been shown to enhance the selectivity of oxidation reactions involving sulfides to sulfoxides .

Diethyl L-tartrate shares structural similarities with several other compounds derived from tartaric acid or related structures. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Diethyl D-tartrateC₈H₁₄O₆Enantiomer of Diethyl L-tartrate; less biologically active .
Methyl L-tartrateC₆H₁₀O₄Smaller alkyl group; used similarly but less effective as a chiral auxiliary .
Tartaric AcidC₄H₆O₆Parent compound; lacks ester functional groups; not volatile .
Ethyl TartrateC₆H₁₀O₄Simple ester; less complex than diethyl L-tartrate; lower chiral selectivity .

Diethyl L-tartrate's unique structure and properties make it particularly valuable in asymmetric synthesis and pharmaceutical applications, distinguishing it from its structural analogs.

Physical Description

colourless viscous liquid with very faint winey odou

XLogP3

-0.3

Boiling Point

280.0 °C

Density

1.203-1.210 (20°)

LogP

-0.29 (LogP)

Melting Point

17.0 °C

UNII

OQ72CPY58Z

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1415 of 1416 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

87-91-2

Wikipedia

Diethyl L-tartrate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-diethyl ester: ACTIVE

Dates

Modify: 2023-08-15
Brown et al. End-to-end conformational communication through a synthetic purinergic receptor by ligand-induced helicity switching. Nature Chemistry, doi: 10.1038/nchem.1747, published online 15 September 2013 http://www.nature.com/nchem

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